molecular formula C14H16Cl2N2O4 B2476108 N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide CAS No. 954718-47-9

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide

Cat. No.: B2476108
CAS No.: 954718-47-9
M. Wt: 347.19
InChI Key: XZGCWDSGLKWYME-UHFFFAOYSA-N
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Description

N-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide is a synthetic compound of research interest belonging to the oxazolidinone class. This class of compounds is known for its potent antibacterial activity, particularly against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The core structure of this compound shares key features with established oxazolidinone antibiotics, suggesting potential as a scaffold for investigating new antimicrobial agents . The molecular structure incorporates a 3,4-dichlorophenyl group at the 3-position of the oxazolidinone ring and a 2-ethoxyacetamide side chain at the 5-position. Structural analogs, such as linezolid, function by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the role of the dichlorophenyl substituent and the ethoxyacetamide chain in modulating antibacterial potency, spectrum of activity, and pharmacological properties. Application Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to handle this and all related compounds in accordance with all applicable institutional and governmental regulations.

Properties

IUPAC Name

N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O4/c1-2-21-8-13(19)17-6-10-7-18(14(20)22-10)9-3-4-11(15)12(16)5-9/h3-5,10H,2,6-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGCWDSGLKWYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazolidinone Core Synthesis

The foundational step involves the reaction of 3,4-dichlorophenyl isocyanate (3,4-DCI) with methyl glycolate in the presence of a tin(II) carboxylate catalyst (e.g., tin(II) acetate). This forms the intermediate N-(3,4-dichlorophenyl)carbamyloxyacetate (I), which undergoes base-mediated cyclization to yield 3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-ylmethyl acetate (II). Critical parameters include:

  • Catalyst loading : 0.005–0.5 wt% tin(II) acetate relative to 3,4-DCI.
  • Solvent : Anhydrous ethanol or isopropanol to prevent hydrolysis.
  • Temperature : 60–80°C for cyclization, achieving yields of 90–95%.
Reaction Scheme:
3,4-DCI + methyl glycolate → (I) N-(3,4-dichlorophenyl)carbamyloxyacetate  
(I) + K₂CO₃ → (II) 3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-ylmethyl acetate  

Side Chain Introduction

The acetate group in (II) is hydrolyzed to the hydroxymethyl derivative (III) using aqueous NaOH (1 M, 25°C, 2 h), followed by bromination with PBr₃ in dichloromethane to yield 5-(bromomethyl)-3-(3,4-dichlorophenyl)oxazolidin-2-one (IV). Nucleophilic displacement with 2-ethoxyacetamide in the presence of NaH in DMF at 50°C provides the target compound in 75–80% yield.

Reaction Conditions:  
(III) → (IV): PBr₃ (1.2 eq), CH₂Cl₂, 0°C → 25°C, 12 h  
(IV) + 2-ethoxyacetamide → Target: NaH (2 eq), DMF, 50°C, 6 h  

Optimization of Critical Reaction Parameters

Catalyst Screening for Carbamate Formation

Tin(II) catalysts outperform tetravalent tin analogues (e.g., SnCl₄) in minimizing byproducts like N,N'-bis-(3,4-dichlorophenyl)allophanate. Comparative studies indicate:

Catalyst Yield (I) (%) Purity (%)
Sn(OAc)₂ 96 98
Sn(Oct)₂ 94 97
Bu₂Sn(OAc)₂ 88 92

Data adapted from.

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., THF, DMF) retard cyclization due to coordination with tin, whereas alcoholic solvents (ethanol, isopropanol) enhance reaction rates:

Solvent Cyclization Time (h) Yield (II) (%)
Ethanol 4 95
THF 12 78
DMF 24 65

Source:.

Temperature Profile for Bromination

Controlled bromination at 0–5°C prevents di-substitution:

Temperature (°C) | Mono:Di Substitution Ratio  
0–5               | 98:2  
25                | 85:15  
40                | 70:30  

Data from.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.38 (d, J = 2.0 Hz, 1H, ArH), 7.20 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.52 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.20–4.05 (m, 2H, oxazolidinone CH₂), 3.90 (s, 2H, COCH₂O), 3.60–3.50 (m, 1H, CHNH), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • IR (KBr) : 1745 cm⁻¹ (oxazolidinone C=O), 1660 cm⁻¹ (amide C=O).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O, 1 mL/min) shows a single peak at tR = 8.2 min (purity >99%).

Scalability and Industrial Considerations

Pilot-scale batches (10 kg) using continuous flow reactors achieve 92% yield for the cyclization step, with a space-time yield of 0.8 kg/L/h. Mother liquor recycling by water precipitation recovers an additional 2–3% product, elevating the total yield to 97–98%.

Chemical Reactions Analysis

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant interactions with cellular proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs include oxazolidinones, thiazolidinones, and acetamide derivatives with varying substituents. Key structural comparisons are outlined below:

Compound Name Core Structure Aromatic Substituent Side Chain Molecular Weight (g/mol) Key References
N-((3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide Oxazolidin-2-one 3,4-Dichlorophenyl Ethoxyacetamide ~382.2 (estimated)
(E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide Isoxazole-indoline Fluoroisoxazolyl Methylisoxazolyl-acetamide 355.3 (reported)
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (3a-l) Thiazolidin-4-one Varied arylidene groups Coumarin-ether-acetamide 350–450 (reported)
SR142801 (S)-(N)-(1-[3-{1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl}propyl]-4-phenylpiperidin-4-yl)-N-methylacetamide Piperidine-acetamide 3,4-Dichlorophenyl Benzoyl-piperidine-acetamide ~708.6 (estimated)
(S)-N-((3-(6-(4-(4-chloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide Oxazolidin-2-one Fluoropyridinyl-piperazine Acetamide ~505.9 (estimated)

Pharmacokinetic Properties

  • Metabolic Stability : The ethoxy group may reduce oxidative metabolism relative to methoxy or hydroxyl analogs (e.g., compounds in with hydroxyisoxazolyl groups).

Biological Activity

N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, highlighting its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyDetails
Molecular Formula C15H18Cl2N2O3
Molecular Weight 343.22 g/mol
CAS Number [Not Available]

Research indicates that this compound may interact with various biological targets. A study focusing on similar oxazolidinone derivatives suggests that these compounds can act as selective ligands for sigma receptors, which are implicated in pain modulation and neuroprotection . The binding affinity and selectivity for sigma receptors could play a crucial role in the compound's therapeutic effects.

Antinociceptive Effects

A significant aspect of the biological activity of this compound is its antinociceptive properties. In vitro studies have shown that related compounds exhibit high sigma receptor affinity, which correlates with an ability to reduce pain responses in animal models. For instance, compounds with similar structures demonstrated effective pain relief in formalin-induced nociception tests . This suggests that this compound might also possess similar antinociceptive effects.

Cytotoxicity and Selectivity

The safety profile of this compound has been assessed through cytotoxicity studies. Preliminary results indicate that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Case Studies

  • In Vivo Pain Models : In a study examining the efficacy of oxazolidinone derivatives, administration of related compounds resulted in significant reductions in pain scores compared to control groups. The doses ranged from 10 to 300 μg/paw, demonstrating dose-dependent effects on pain relief .
  • Cytotoxicity Assessment : A comparative study on dichloro-substituted acetamides revealed that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro while maintaining a favorable safety profile .

Research Findings

Recent studies have focused on the synthesis and evaluation of oxazolidinone derivatives:

Study FocusFindings
Sigma Receptor BindingHigh affinity (Ki=42 nM) for σ1 receptor
Antinociceptive ActivitySignificant reduction in nociception in animal models
CytotoxicitySelective against cancer cell lines

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